

(4-Bromobenzyl)hydrazine hydrochloride

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromobenzyl)hydrazine
hydrochloride

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An In-depth Technical Guide on the Physicochemical Properties of **(4-Bromobenzyl)hydrazine Hydrochloride**

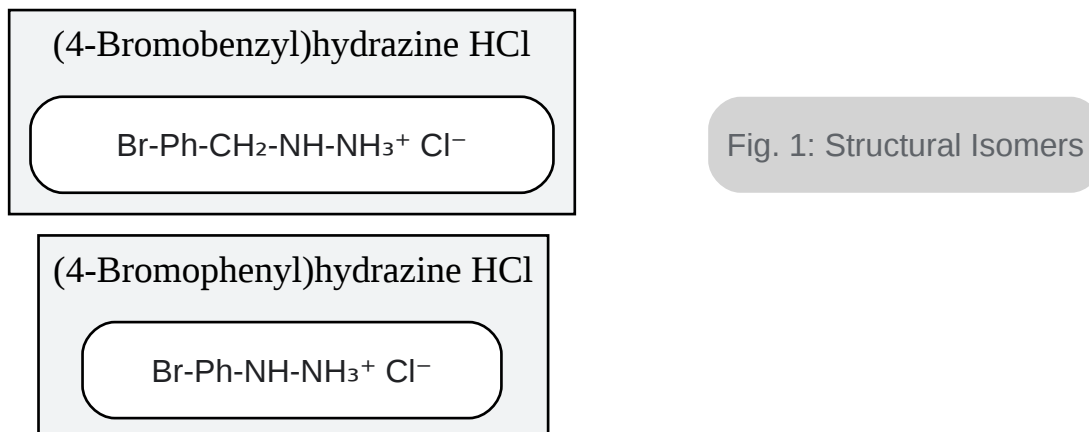
Foreword for the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the physical and chemical properties of **(4-Bromobenzyl)hydrazine hydrochloride**. As a Senior Application Scientist, my objective is to provide not just data, but a contextualized, field-proven understanding of this specific reagent. A critical point of clarification is addressed from the outset: **(4-Bromobenzyl)hydrazine hydrochloride** is frequently confused with its isomer, (4-Bromophenyl)hydrazine hydrochloride. This guide will focus exclusively on the benzyl derivative, highlighting its unique characteristics and providing practical, reliable information for its application in a laboratory setting.

Section 1: Compound Identification and Structural Elucidation

The precise identification of reagents is fundamental to reproducible research. **(4-Bromobenzyl)hydrazine hydrochloride** (CAS No. 1727-08-8) is a substituted hydrazine derivative whose utility in organic synthesis stems from the reactive hydrazine moiety attached to a brominated benzyl scaffold.

A common point of error is its confusion with (4-Bromophenyl)hydrazine hydrochloride (CAS No. 622-88-8). The distinction lies in the linkage of the hydrazine group to the aromatic ring: the benzyl isomer contains a methylene (-CH₂-) bridge, whereas the phenyl isomer features a direct nitrogen-carbon bond to the ring. This structural difference, illustrated below, profoundly impacts the compound's reactivity and physical properties.



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Fig. 1: Structural Isomers

Key Identifiers:

- IUPAC Name: [(4-bromophenyl)methyl]hydrazine hydrochloride
- Synonyms: 4-Bromobenzylhydrazine hydrochloride
- CAS Number: 1727-08-8
- Molecular Formula: C₇H₁₀BrClN₂

Section 2: Physicochemical Properties

Quantitative data on **(4-Bromobenzyl)hydrazine hydrochloride** is less prevalent in the literature compared to its phenyl isomer. The following table summarizes its known physical properties.

Property	Value / Description	Source(s)
Molecular Weight	237.52 g/mol	
Appearance	Solid. Typically a white to off-white solid or powder.	
Purity	Commercially available at $\geq 97\%$ purity.	
Melting Point	Data not readily available in cited literature. For comparison, the isomeric (4-bromophenyl)hydrazine hydrochloride has a melting point of 220-230 °C with decomposition. [1] [2] [3] [4] [5]	N/A
Solubility	Specific quantitative data is limited. As a hydrochloride salt, it is expected to be soluble in polar solvents like water, methanol, and DMSO, with limited solubility in non-polar aprotic solvents like hexanes or diethyl ether.	Inferred
Hygroscopicity	While not explicitly documented, hydrazine salts are often hygroscopic and should be stored under dry conditions. [2] [6]	Inferred

Section 3: Spectral and Analytical Characterization

While a complete, published spectral dataset for **(4-Bromobenzyl)hydrazine hydrochloride** is scarce, we can infer its expected characteristics based on its structure and data from its free base form, (4-Bromobenzyl)hydrazine (CAS 45811-94-7).

- ^1H NMR: The proton NMR spectrum of the free base is available.[7] Upon protonation to form the hydrochloride salt, a downfield shift is expected for the protons on and adjacent to the nitrogen atoms (the $-\text{CH}_2-$ and $-\text{NHNH}_2$ groups). The N-H proton signals are often broad and may exchange with D_2O .
- ^{13}C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic ring (two substituted, two unsubstituted), and one for the benzylic $-\text{CH}_2-$ group.
- Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:
 - $3200\text{--}3400\text{ cm}^{-1}$: N-H stretching from the hydrazinium ion.
 - $3000\text{--}3100\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $2850\text{--}2950\text{ cm}^{-1}$: Aliphatic C-H stretching from the $-\text{CH}_2-$ group.
 - $\sim 1600\text{ cm}^{-1}$: C=C stretching from the aromatic ring.
 - $\sim 1070\text{ cm}^{-1}$: C-Br stretching.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base ($\text{C}_7\text{H}_9\text{BrN}_2$) upon deprotonation and ionization. The isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Section 4: Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) for **(4-Bromobenzyl)hydrazine hydrochloride** was identified in the search results. Therefore, the following guidance is based on the well-documented hazards of the closely related (4-Bromophenyl)hydrazine hydrochloride and general principles for handling hydrazine derivatives. This approach is a standard, precautionary measure in chemical safety.

Hazard Identification: (4-Bromophenyl)hydrazine hydrochloride is classified as causing severe skin burns and eye damage (GHS H314).[4][8][9][10][11] It is prudent to assume **(4-Bromobenzyl)hydrazine hydrochloride** carries similar corrosive hazards.

- GHS Classification (Assumed): Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1.

- Signal Word: Danger

Recommended Handling Protocol:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[4\]](#)[\[9\]](#)[\[10\]](#)
 - Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure full body coverage.[\[4\]](#)[\[9\]](#)[\[10\]](#)
 - Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with a P3 (particulate) filter.[\[4\]](#)
- Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[10\]](#)
- Keep away from incompatible materials, particularly strong oxidizing agents and strong bases.[\[10\]](#)
- Store in a locked cabinet or area designated for corrosive materials.[\[9\]](#)[\[10\]](#)[\[11\]](#)

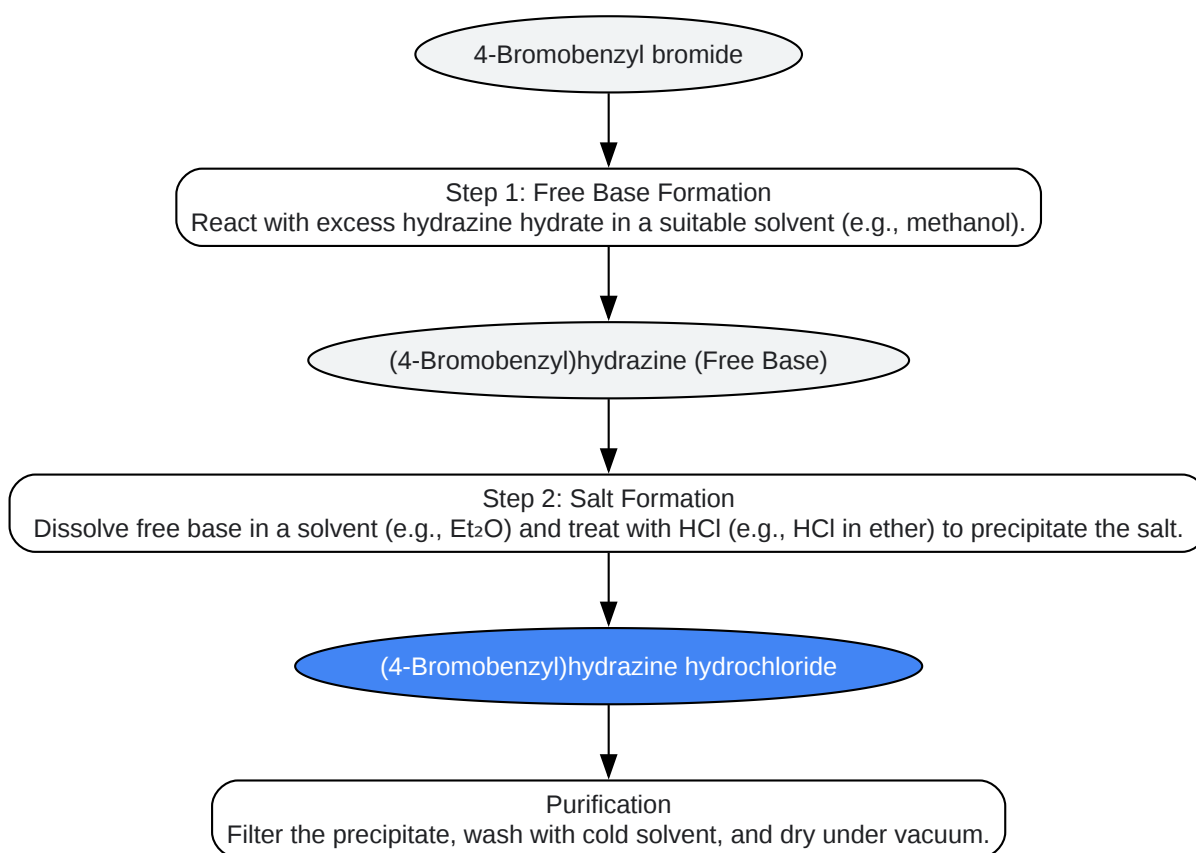
Section 5: Synthetic Utility and Applications

(4-Bromobenzyl)hydrazine hydrochloride is a valuable building block in synthetic organic chemistry. Its primary utility lies in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The terminal -NH₂ group of the hydrazine moiety acts as a potent nucleophile, readily reacting with electrophilic centers.

A classic application of such a reagent is in the Knorr pyrazole synthesis or similar condensations with 1,3-dicarbonyl compounds to yield substituted pyrazoles. The presence of the bromo-benzyl group offers a site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the final product.

Section 6: Experimental Protocol: Synthesis and Purification

The following is a representative, two-step protocol for the synthesis of **(4-Bromobenzyl)hydrazine hydrochloride**, adapted from established procedures for similar compounds.^{[13][14]}



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Fig. 2: Synthesis Workflow

Step 1: Synthesis of (4-Bromobenzyl)hydrazine (Free Base)

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in methanol.
- Reaction: Add hydrazine hydrate (excess, e.g., 5-10 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.
- Heating: Heat the reaction mixture to a gentle reflux (e.g., 45-50 °C) for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
- Workup: After cooling to room temperature, remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3x).
- Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the crude (4-Bromobenzyl)hydrazine from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether.
- Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate as a solid.
- Isolation: Collect the precipitate by vacuum filtration.
- Purification: Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
- Drying: Dry the resulting white to off-white solid under high vacuum to obtain the final product, **(4-Bromobenzyl)hydrazine hydrochloride**.

This self-validating protocol includes a purification step (recrystallization/precipitation) that ensures the final product's identity and purity can be confirmed using the analytical methods described in Section 3.

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- To cite this document: BenchChem. [(4-Bromobenzyl)hydrazine hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1381030#4-bromobenzyl-hydrazine-hydrochloride-physical-properties]

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